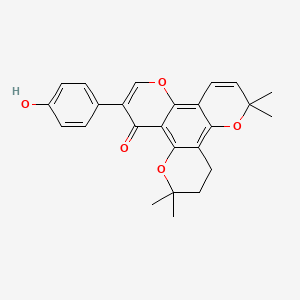
Isoosajin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イソオサジンは、分子式がC25H24O5、分子量が404.46 g/molである、天然に存在するイソフラボン誘導体です . これは、マクルラ・ポミフェラの実から抽出されるオサジンの環状化生成物です . イソオサジンは、その潜在的な生物活性と様々な科学分野における応用により、大きな関心を集めています。
準備方法
化学反応の分析
反応の種類
イソオサジンは、以下の反応を含む様々な化学反応を起こします。
酸化: イソオサジンは、酸化されてキノンや他の酸化された誘導体を生成することができます。
還元: 還元反応は、イソオサジンを対応する還元型に変換することができます。
置換: イソオサジンは、特にヒドロキシル基で置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、アルキルハライドやアシルクロライドなどの試薬を、塩基性または酸性条件下で使用します。
生成する主な生成物
これらの反応から生成される主な生成物には、イソオサジンの様々な酸化、還元、置換された誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります。
科学研究への応用
イソオサジンは、以下のものを含む幅広い科学研究への応用を持っています。
化学: イソオサジンは、他の生物活性化合物の合成のための前駆体として、またイソフラボン化学を研究するためのモデル化合物として使用されます。
生物学: イソオサジンは、その潜在的な抗酸化、抗炎症、抗癌作用について研究されています。
医学: 研究により、イソオサジンは、癌や炎症性疾患などの様々な疾患の治療に治療的可能性があることが示されています。
産業: イソオサジンとその誘導体は、医薬品、ニュートラシューティカル、化粧品の開発に使用されています。
科学的研究の応用
ISOOSAJIN has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other bioactive compounds and as a model compound for studying isoflavone chemistry.
Biology: this compound has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: this compound and its derivatives are used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
作用機序
イソオサジンの作用機序には、様々な分子標的と経路との相互作用が含まれます。イソオサジンは、酸化ストレス、炎症、細胞増殖に関与する酵素、受容体、シグナル伝達経路の活性を調節することにより、その効果を発揮します。例えば、イソオサジンは、活性酸素種の産生に関与する特定の酵素の活性を阻害することが示されており、これにより酸化ストレスと炎症が軽減されます。
類似の化合物との比較
類似の化合物
オサジン: イソオサジンが誘導される親化合物です。
イソポミフェリン: オサジンの別の環状化誘導体で、同様の生物活性を持っています。
ポミフェリン: マクルラ・ポミフェラから抽出された関連するイソフラボンで、異なる生物学的特性を持っています。
イソオサジンの独自性
イソオサジンは、その特異的な環状構造により、親化合物であるオサジンや他の関連するイソフラボンとは異なる化学的および生物学的特性を付与されている点でユニークです。そのユニークな構造により、分子標的との特異的な相互作用が可能になり、様々な科学研究への応用にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Osajin: The parent compound from which ISOOSAJIN is derived.
Isopomiferin: Another cyclized derivative of osajin with similar biological activities.
Pomiferin: A related isoflavone extracted from Maclura pomifera with distinct biological properties.
Uniqueness of this compound
This compound is unique due to its specific cyclized structure, which imparts distinct chemical and biological properties compared to its parent compound osajin and other related isoflavones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
生物活性
Isoosajin, a prenylated isoflavone derived from the fruit of Maclura pomifera, has garnered attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and potential antiviral effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is structurally related to other isoflavones and has been characterized through various spectroscopic techniques. The compound exhibits a prenyl group that enhances its biological activity compared to non-prenylated isoflavones. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₇ |
| Molecular Weight | 342.34 g/mol |
| Melting Point | 140-142 °C |
1. Anticancer Activity
This compound has shown promising anticancer properties in various studies. It has been reported to inhibit the proliferation of cancer cells through multiple mechanisms, including:
- MYC Inhibition : this compound disrupts the MYC regulatory network in neuroblastoma cells, leading to decreased MYCN protein levels and triggering apoptosis. This effect was validated across several MYC-amplified cancer models, indicating a dose-dependent relationship with cell viability and apoptosis markers like cleaved caspase-3 .
- Cell Cycle Regulation : Studies indicated that this compound affects key cell cycle regulatory pathways, notably inhibiting E2F targets and G2M checkpoints, which are crucial for cancer cell division .
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by:
- Inhibition of Pro-inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models, suggesting its potential use in treating inflammatory diseases .
3. Antiviral Potential
Recent studies have explored the antiviral properties of this compound against viruses such as SARS-CoV-2. Preliminary in silico docking studies suggest that this compound may interact with viral proteins, potentially inhibiting viral replication . However, further empirical studies are needed to establish its efficacy against specific viral targets.
Study 1: Anticancer Efficacy
A study investigating the efficacy of this compound on neuroblastoma cells demonstrated a significant reduction in cell viability at concentrations ranging from 5 µM to 20 µM over a 48-hour period. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with this compound led to a marked increase in apoptotic cells compared to control groups.
Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation, this compound administration resulted in a significant decrease in inflammatory markers. The study highlighted a reduction in NF-kB activation, suggesting that this compound may exert its anti-inflammatory effects through modulation of this key transcription factor.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MYC signaling | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antiviral | Potential inhibition of viral proteins |
Table 2: IC50 Values for this compound
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Neuroblastoma | 10 | Induces apoptosis |
| Colon Cancer | 15 | Inhibits cell proliferation |
| LPS-stimulated Macrophages | 20 | Reduces TNF-alpha production |
特性
CAS番号 |
5745-54-0 |
|---|---|
分子式 |
C25H24O5 |
分子量 |
404.5 g/mol |
IUPAC名 |
5-(4-hydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one |
InChI |
InChI=1S/C25H24O5/c1-24(2)11-9-16-21(29-24)17-10-12-25(3,4)30-23(17)19-20(27)18(13-28-22(16)19)14-5-7-15(26)8-6-14/h5-9,11,13,26H,10,12H2,1-4H3 |
InChIキー |
FMCWKGDGAHVFMC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC=C(C=C5)O)C=CC(O3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















